molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

Cat. No.: B10854448
M. Wt: 992.4 g/mol
InChI Key: URCCZTKAWRGCCY-UHFFFAOYSA-N
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Description

The compound N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid is a multifunctional molecule comprising:

  • A quinoline-6-carboxamide core.
  • A 2,3-dihydro-1,4-benzodioxine moiety linked via a carbonylamino group.
  • A piperazine-polyethylene glycol (PEG)-like chain terminating in a 2,6-dioxopiperidin-3-yl-1,3-dioxoisoindol-4-yl group.
  • Formic acid as a counterion or stabilizer.

Formic acid may enhance stability or act as a catalyst during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:

    Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.

    Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.

    Linker Synthesis: The linker is synthesized to connect the two ligands.

    Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.

    Purification: The synthesized compounds are purified using techniques such as chromatography.

    Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

CCT367766 (formic) undergoes several types of chemical reactions, including:

    Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.

    Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.

Common Reagents and Conditions

    Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.

    Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.

Major Products Formed

The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.

Scientific Research Applications

Medicinal Chemistry

The compound's intricate structure suggests potential utility in drug design and development. Its unique combination of functional groups may impart specific biological activities:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific interactions of the benzodioxine moiety may enhance this activity by targeting specific cellular pathways involved in tumor growth.
  • Targeting Protein Interactions : The design of this compound may facilitate the development of protein-protein interaction inhibitors. For example, the incorporation of piperazine and quinoline structures is known to enhance binding affinity to target proteins involved in disease mechanisms . This could be particularly relevant for diseases characterized by aberrant protein interactions, such as certain cancers and neurodegenerative disorders.

Pharmacological Applications

The pharmacological profile of this compound can be assessed through its potential mechanisms of action:

  • Modulation of Neurotransmitter Systems : The presence of piperazine suggests potential activity on neurotransmitter receptors, which could be beneficial in treating psychiatric disorders or neurodegenerative diseases. Compounds that modulate serotonin or dopamine pathways are often explored for their therapeutic effects on mood and cognition .
  • Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects. The structural features may allow for modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity. Research into synthetic methodologies can provide insights into:

  • Efficient Synthesis Routes : Understanding the synthetic pathways allows researchers to refine production methods, potentially leading to more cost-effective manufacturing processes for pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the importance of similar compounds in clinical settings:

Study ReferenceFindings
Study 1Investigated the binding affinity of quinoline derivatives to target proteins involved in cancer progression, demonstrating significant inhibition of cell growth at micromolar concentrations.
Study 2Explored the anti-inflammatory effects of benzodioxine derivatives in animal models, showing reduced markers of inflammation after treatment.
Study 3Discussed modulation of ferroptosis as a therapeutic strategy using complex organic molecules similar to the one described, highlighting its role in neuroprotection.

Mechanism of Action

CCT367766 (formic) exerts its effects through the following mechanism:

    Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.

    Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.

    Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline Carboxamide Derivatives

Comparison Compound 1 :

  • N-(2-Chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl)-2-methyl-quinoline-6-carboxamide ().
  • Key Differences : Lacks the extended piperazine-PEG-dioxoisoindolyl chain. Retains the chloro-phenyl and benzodioxine groups.
  • Functional Implications : The absence of the PROTAC-linked moiety limits its utility in protein degradation. However, the methyl group may improve lipophilicity for membrane permeability.

Comparison Compound 2 :

  • N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride ().
  • Key Differences: Replaces quinoline with a benzothiazole core; includes a sulfonyl-piperidine group instead of a PEG linker.

Role of Formic Acid

Formic acid in the target compound may serve multiple roles, as evidenced by its use in similar systems:

  • Catalysis: In xylose dehydration to furfural, formic acid outperforms H₂SO₄ and H₃PO₄, achieving 74% yield at 180°C .
  • Chromatography: Methanol with 0.1% formic acid improves chromatographic recovery rates, indicating its utility in purifying polar molecules like the target compound .
  • Stability : Atmospheric studies show formic acid’s stability varies with pH; net loss occurs at pH > 3.5, which may influence storage conditions .

PEG Linkers and PROTAC Moieties

Comparison Compound 3 :

  • PROTACs with PEG-like linkers (e.g., CCT367766 , ).
  • Key Similarities : Use of piperazine-PEG chains to connect target-binding and E3 ligase-recruiting groups.
  • Functional Implications: The PEG linker in the target compound likely enhances aqueous solubility and reduces immunogenicity, a common strategy in PROTAC design .

Comparison Compound 4 :

  • 2,2,2-Trichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)ethanimidoyl chloride ().
  • Key Differences : Uses a trichloroethylimidoyl group instead of a dioxoisoindolyl group.
  • Functional Implications : The dioxoisoindolyl group in the target compound may improve binding to cereblon (CRBN), a common E3 ligase in PROTACs.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Comparison Compound 1 () Comparison Compound 2 ()
Core Structure Quinoline-6-carboxamide Quinoline-6-carboxamide Benzothiazole
Substituent 1 Chloro-benzodioxine Chloro-benzodioxine Ethoxy-benzothiazole
Substituent 2 Piperazine-PEG-dioxoisoindolyl Methyl Sulfonyl-piperidine
Counterion/Stabilizer Formic acid None Hydrochloride

Table 2: Formic Acid Performance in Comparative Studies

Application Conditions Outcome Reference
Furfural Catalysis 180°C, 10 g/L formic acid 74% yield (vs. 62% H₂SO₄)
Chromatography Eluent 0.1% formic acid in methanol High recovery, low matrix effects
Atmospheric Stability pH > 3.5 Net loss of formic acid

Biological Activity

The compound N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid is a complex organic molecule with potential biological activity. This article reviews the biological properties and activities of this compound based on existing literature.

Structural Overview

The compound features a multi-functional structure that includes:

  • A benzodioxine moiety
  • A piperazine ring
  • A quinoline backbone
  • Multiple ether linkages

This structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives with benzodioxine and quinoline structures have shown efficacy against various cancer cell lines. Studies suggest that these compounds may induce apoptosis and inhibit proliferation in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Specifically, its ability to inhibit enzymes such as α-glucosidase has been noted, which is relevant for managing diabetes. In vitro studies show that compounds with similar functional groups demonstrate varying degrees of inhibitory activity against this enzyme . The inhibition of α-glucosidase can lead to reduced glucose absorption in the intestines, making it a target for antidiabetic therapies.

Neuroprotective Effects

Some derivatives of benzodioxine have exhibited neuroprotective effects by modulating GABA receptors. Compounds designed to interact with GABAergic systems may offer therapeutic benefits for neurological disorders such as anxiety and epilepsy . The specific compound under review could potentially share these neuroprotective properties due to its structural similarities.

Synthesis and Testing

A study synthesized a series of benzodioxine derivatives and tested their biological activities. Among these, certain compounds showed promising antifungal and anticancer activities. For instance, one derivative demonstrated an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong antifungal activity .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that some derivatives had acceptable safety profiles while demonstrating biological activity. This model is useful for preliminary toxicity screening before further pharmacological evaluation .

Data Tables

Activity Type Compound EC50/IC50 Notes
AnticancerBenzodioxine DerivativeVaries (e.g., 14.44 μg/mL)Induces apoptosis in cancer cells
Enzyme Inhibitionα-glucosidase InhibitorVariesReduces glucose absorption
NeuroprotectiveGABA ModulatorNot specifiedPotential benefits for neurological disorders

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

The compound’s quinoline and benzodioxine moieties can be synthesized via cyclocondensation reactions. For example, Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) is effective in forming imino-dithiazole intermediates, which can undergo ring-opening or rearrangement to yield fused heterocycles like benzoxazines or benzothiazines . The piperazine-linked polyethylene glycol (PEG) chain may be introduced via nucleophilic substitution using activated alkyl halides or Mitsunobu reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, DEPT, COSY) to verify substituent positions, particularly the amide and ether linkages.
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as applied in analogous studies for sulfonamide and benzodioxine derivatives .
  • Crystallography: X-ray diffraction can resolve conformational ambiguities in the dioxopiperidine and isoindole moieties .

Q. What solvents and reaction conditions optimize the coupling of the dioxoisoindol-4-yl fragment?

Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) at 60–80°C are optimal for nucleophilic aromatic substitution (SNAr) between the piperazine linker and the dioxoisoindol-4-yl-oxyethoxy group. Catalytic base (e.g., K₂CO₃) enhances reactivity .

Advanced Research Questions

Q. How do structural modifications to the quinoline-6-carboxamide group affect biological activity?

  • SAR Insights: Electron-withdrawing groups (e.g., chloro, nitro) at the quinoline 2-position increase binding affinity to kinase targets, as observed in analogous compounds .
  • Experimental Design: Compare IC₅₀ values of derivatives with varying substituents using enzyme inhibition assays (e.g., kinase profiling). Maintain consistent assay conditions (pH 7.4, 37°C) to isolate electronic effects .

Q. What role does formic acid play in stabilizing the compound during synthesis?

Formic acid acts as a proton donor in carboxamide coupling reactions, improving solubility of intermediates. It also mitigates oxidation of the benzodioxine moiety by forming hydrogen bonds with the carbonyl group .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

  • Case Study: If one study reports potent antimicrobial activity while another shows weak effects, analyze variables such as:

  • Purity: Impurities >2% can skew bioassay results.
  • Assay Type: Broth microdilution ( ) vs. agar diffusion may yield differing MIC values.
  • Strain Variability: Test against standardized strains (e.g., ATCC) to ensure reproducibility .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the dioxopiperidin-3-yl group during storage?

  • Stabilization: Lyophilize the compound with cryoprotectants (trehalose/mannitol) and store at -80°C under argon.
  • Degradation Monitoring: Use LC-MS to track hydrolytic byproducts (e.g., free piperidine) over time .

Q. How to optimize the PEG linker length for improved pharmacokinetics?

  • In Silico Modeling: Molecular dynamics simulations predict that 2–3 ethylene oxide units balance solubility and membrane permeability.
  • In Vivo Validation: Compare AUC (area under the curve) and clearance rates in rodent models for PEG-2 vs. PEG-4 variants .

Properties

Molecular Formula

C50H50ClN7O13

Molecular Weight

992.4 g/mol

IUPAC Name

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

InChI

InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3)

InChI Key

URCCZTKAWRGCCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O

Origin of Product

United States

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